Nalbuphine 3-anthranilate hydrochloride
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Overview
Description
Nalbuphine 3-anthranilate hydrochloride is a synthetic opioid analgesic that belongs to the phenanthrene series. It is chemically related to both naloxone, a widely used opioid antagonist, and oxymorphone, a potent opioid analgesic . This compound is known for its mixed agonist-antagonist properties, making it useful in various medical applications, particularly in pain management.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nalbuphine 3-anthranilate hydrochloride involves several steps, starting from the basic structure of nalbuphine. The process typically includes:
N-Alkylation: The initial step involves the N-alkylation of nalbuphine with an appropriate alkylating agent.
Esterification: The next step is the esterification of the resulting compound with anthranilic acid.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Nalbuphine 3-anthranilate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Nalbuphine 3-anthranilate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Widely used in pain management, particularly in perioperative and obstetrical analgesia.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Nalbuphine 3-anthranilate hydrochloride exerts its effects by interacting with opioid receptors in the central nervous system. It acts as an agonist at kappa opioid receptors and as an antagonist or partial agonist at mu opioid receptors. This dual action helps in managing pain while minimizing the risk of respiratory depression and addiction .
Comparison with Similar Compounds
Similar Compounds
Naloxone: An opioid antagonist used to reverse opioid overdose.
Oxymorphone: A potent opioid analgesic used for severe pain management.
Pentazocine: Another mixed agonist-antagonist opioid used for pain relief.
Uniqueness
Nalbuphine 3-anthranilate hydrochloride is unique due to its balanced agonist-antagonist properties, which provide effective pain relief with a lower risk of side effects compared to other opioids .
Properties
CAS No. |
118045-21-9 |
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Molecular Formula |
C28H33ClN2O5 |
Molecular Weight |
513.0 g/mol |
IUPAC Name |
[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C28H32N2O5.ClH/c29-19-7-2-1-6-18(19)26(32)34-21-9-8-17-14-22-28(33)11-10-20(31)25-27(28,23(17)24(21)35-25)12-13-30(22)15-16-4-3-5-16;/h1-2,6-9,16,20,22,25,31,33H,3-5,10-15,29H2;1H/t20-,22+,25-,27-,28+;/m0./s1 |
InChI Key |
ORHGLNRVRUGPMO-MGVXHISASA-N |
Isomeric SMILES |
C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O.Cl |
Canonical SMILES |
C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7N)O5)O)O.Cl |
Origin of Product |
United States |
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